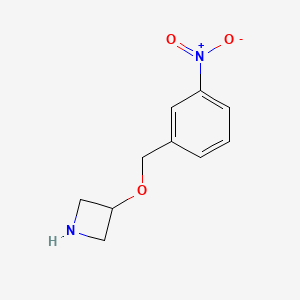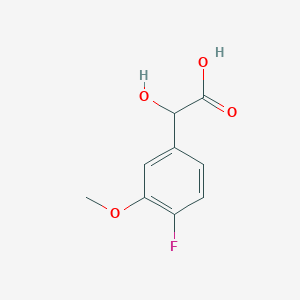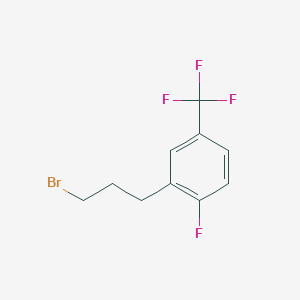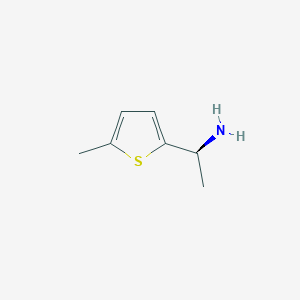
(S)-1-(5-Methylthiophen-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-1-(5-Methylthiophen-2-yl)ethan-1-amine,” also known as (S)-5-methyl-2-(methylthio)phenethylamine, is a chiral amine compound. Its chemical structure consists of a thiophene ring substituted with a methyl group and an aminoethyl side chain. The stereochemistry at the chiral center gives rise to the (S)-enantiomer.
Preparation Methods
Synthetic Routes
Several synthetic routes lead to the preparation of this compound. Here are two common methods:
-
Reductive Amination:
- Starting from 5-methylthiophene-2-carbaldehyde, reductive amination with an appropriate amine source (e.g., methylamine) yields the desired (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine.
- The reductive step typically involves a reducing agent like sodium cyanoborohydride or sodium borohydride.
- Enantioselective synthesis can be achieved using chiral catalysts or resolving agents.
-
Alkylation of 5-Methylthiophene:
- 5-Methylthiophene can be alkylated with an appropriate halide (e.g., methyl iodide) under basic conditions.
- The resulting intermediate can then undergo reductive amination to form the target compound.
Industrial Production
Industrial-scale production methods often involve efficient and scalable processes. specific details regarding large-scale synthesis are proprietary and may not be publicly available.
Chemical Reactions Analysis
Reactions
Oxidation: The aminoethyl side chain can undergo oxidation to form an imine or an oxime.
Reduction: Reduction of the imine or oxime leads back to the amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reductive Amination:
Major Products
The major product is the (S)-enantiomer of 1-(5-Methylthiophen-2-yl)ethan-1-amine.
Scientific Research Applications
This compound finds applications in various fields:
Medicinal Chemistry: It may serve as a scaffold for drug development due to its chiral nature and potential biological activity.
Agrochemicals: It could be explored for pesticide or herbicide development.
Materials Science: The thiophene moiety is relevant in organic electronics and conductive polymers.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific targets. It could interact with receptors, enzymes, or other biomolecules. Further research is needed to elucidate its precise mode of action.
Properties
Molecular Formula |
C7H11NS |
|---|---|
Molecular Weight |
141.24 g/mol |
IUPAC Name |
(1S)-1-(5-methylthiophen-2-yl)ethanamine |
InChI |
InChI=1S/C7H11NS/c1-5-3-4-7(9-5)6(2)8/h3-4,6H,8H2,1-2H3/t6-/m0/s1 |
InChI Key |
CODYMUAFGSPBNA-LURJTMIESA-N |
Isomeric SMILES |
CC1=CC=C(S1)[C@H](C)N |
Canonical SMILES |
CC1=CC=C(S1)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


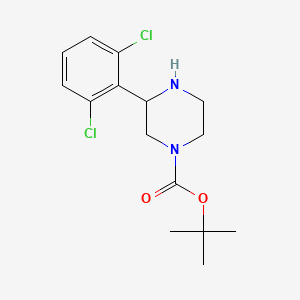
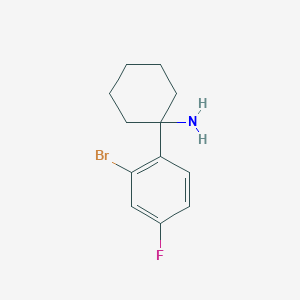
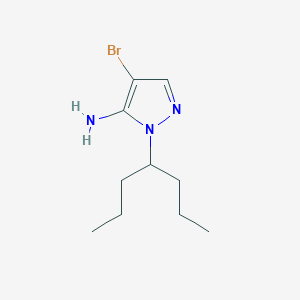

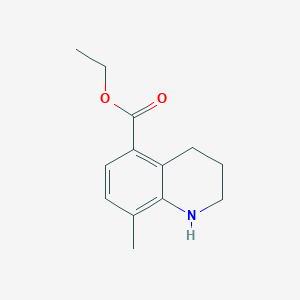
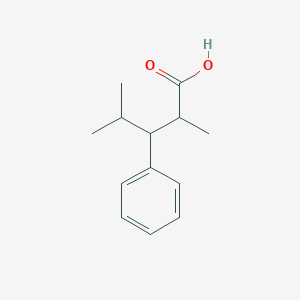
![N-[3,4-(methylenedioxy)benzyl]hydroxylamine](/img/structure/B13539547.png)
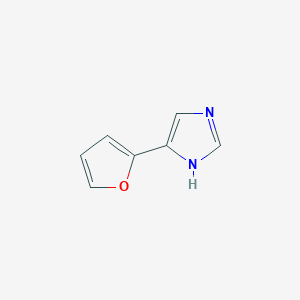
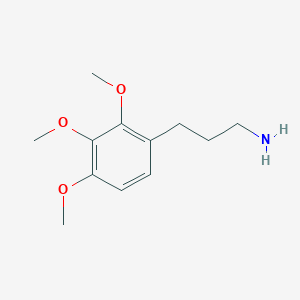
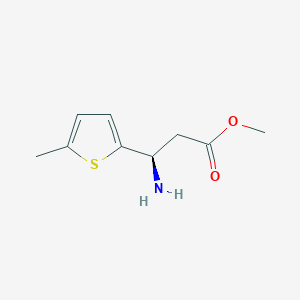
![rac-(1R,5S)-1-(aminomethyl)-3lambda6-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride](/img/structure/B13539561.png)
